Methyl 2-chloro-5-hydroxybenzoate
Overview
Description
Methyl 2-chloro-5-hydroxybenzoate is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H7ClO3 . The InChI code is 1S/C8H7ClO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=CC(=C1)O)Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.59 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 186.0083718 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 12 .Scientific Research Applications
Structural and Chemical Analysis
- Methyl 2-chloro-5-hydroxybenzoate is structurally similar to methyl 4-hydroxybenzoate (methyl paraben), a compound extensively studied for its properties. Methyl paraben is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Extensive intermolecular hydrogen bonding, detailed through Hirshfeld surface analysis, and computational calculations using Hartree Fock and Density Functional Theory methods, underline its significance in pharmaceutical activity (Sharfalddin et al., 2020).
Antibiotic Biosynthesis
- Chlorinated analogues of compounds similar to this compound have been synthesized for studying the biosynthesis of various antibiotics. These derivatives are crucial for understanding the synthesis and mechanism of action of several important classes of antibiotics (Becker, 1984).
Pharmaceutical Development
- Similar compounds to this compound have been synthesized for treating hyperproliferative and inflammatory disorders and cancer. The development of these compounds involves multi-step chemical processes, highlighting the complexity and potential of this compound in pharmaceutical applications (Kucerovy et al., 1997).
Environmental Impact and Fate
- Studies on compounds like methyl hydroxybenzoate, closely related to this compound, reveal their widespread use as preservatives and their presence in aquatic environments. These studies are crucial to understanding the environmental fate, behavior, and potential impacts of similar compounds on ecosystems and human health (Haman et al., 2015).
Biomedical Research
- This compound and related compounds have been studied for their biomedical applications. For example, methyl p-hydroxybenzoate, structurally similar to this compound, has been identified in the vaginal secretions of female dogs and influences the behavior of male dogs, indicating its potential role in biomedical research related to reproductive and pheromonal studies (Goodwin et al., 1979).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds are known to be influenced by various environmental factors .
Properties
IUPAC Name |
methyl 2-chloro-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNCJYKKAJVLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647458 | |
Record name | Methyl 2-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247092-10-0 | |
Record name | Benzoic acid, 2-chloro-5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247092-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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